1-Bromo-3-butoxybenzene
Description
Significance of Halogenated Aromatic Compounds in Organic Synthesis
Halogenated aromatic compounds are fundamental building blocks in organic synthesis. thieme-connect.de The introduction of a halogen atom onto an aromatic ring is a key transformation that opens up numerous pathways for further functionalization. geeksforgeeks.orgnumberanalytics.com These compounds are crucial in the production of pharmaceuticals, agrochemicals, polymers, and other fine chemicals. mt.com
The process of introducing a halogen to an aromatic ring, known as halogenation, is a type of electrophilic aromatic substitution. geeksforgeeks.orgwikipedia.org This reaction's versatility allows for the creation of a diverse range of halogenated organic compounds. geeksforgeeks.org The presence of a halogen atom can influence the therapeutic activity of a molecule and serves as a handle for constructing more complex structures. mt.com For instance, the carbon-halogen bond can be converted into other functional groups or used to form new carbon-carbon bonds.
Overview of Aryl Bromides in Chemical Research
Among halogenated aromatics, aryl bromides (aromatic compounds containing a bromine atom) hold a special place in chemical research. The carbon-bromine (C-Br) bond has a moderate reactivity that makes it stable enough for isolation and purification, yet reactive enough to participate in a variety of subsequent chemical transformations.
Aryl bromides are particularly valued as substrates in transition-metal-catalyzed cross-coupling reactions. scienceopen.com These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org Palladium-catalyzed cross-coupling reactions, for instance, have become an essential technology for preparing aromatic amines from aryl halides. acs.org More recently, Ni/photoredox catalysis has also emerged as a potent platform for coupling aryl bromides with various partners. nih.govnih.gov The ability of the bromine atom to participate in these coupling reactions makes aryl bromides indispensable precursors for the synthesis of complex organic molecules. chinesechemsoc.org
Structural Context and Importance of 1-Bromo-3-butoxybenzene
This compound, also known as m-butoxybromobenzene, is an aromatic ether with the chemical formula C₁₀H₁₃BrO. Its structure consists of a benzene (B151609) ring substituted at position 1 with a bromine atom and at position 3 with a butoxy group (-OC₄H₉).
| Identifier | Value |
|---|---|
| Chemical Formula | C₁₀H₁₃BrO |
| CAS Number | 165800-57-7 |
| Molecular Weight | 229.11 g/mol |
| Predicted Density | 1.278±0.06 g/cm³ |
| Predicted Boiling Point | 257.1±13.0 °C |
The importance of this specific molecule lies in the interplay between its two functional groups. The bromine atom serves as a reactive site, primarily for cross-coupling reactions, as is characteristic of aryl bromides. The butoxy group, an electron-donating alkoxy group, influences the electronic properties of the aromatic ring. Compared to smaller alkoxy groups like methoxy, the butoxy group increases the molecule's lipophilicity, or its ability to dissolve in fats, oils, and non-polar solvents. This property can be significant in designing reaction conditions, particularly regarding solvent choice.
The meta (1,3) substitution pattern of the bromo and butoxy groups dictates the regioselectivity of further reactions on the aromatic ring. The synthesis of specifically substituted benzenes often requires multi-step procedures to achieve the desired arrangement of functional groups. For example, achieving a 1,3-disubstituted pattern can sometimes involve starting with a directing group like a nitro group, performing a substitution, and then modifying the directing group to install the final functionality. doubtnut.com While specific research on this compound is not extensively documented, its structure positions it as a potentially useful intermediate for synthesizing more complex, specifically substituted aromatic compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-butoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKAEIPFYHIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651333 | |
| Record name | 1-Bromo-3-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165800-57-7 | |
| Record name | 1-Bromo-3-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Butoxybenzene
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving 1-Bromo-3-butoxybenzene are fundamental transformations in organic synthesis, allowing for the introduction of a wide array of functional groups onto the aromatic ring. These reactions are critically dependent on the nature of the carbon-bromine bond and the electronic influence of the meta-positioned butoxy group.
Carbon-Bromine Bond Activation in Nucleophilic Processes
The carbon-bromine (C-Br) bond in this compound is a key determinant of its reactivity in nucleophilic substitution reactions. The C-Br bond is polarized due to the higher electronegativity of bromine compared to carbon, resulting in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. savemyexams.com The strength of the C-X (where X is a halogen) bond is a crucial factor in the rate of nucleophilic substitution, with weaker bonds leading to faster reactions. The bond enthalpy trend is C-F > C-Cl > C-Br > C-I, indicating that bromoalkanes are generally more reactive than their chloro- and fluoro- counterparts. savemyexams.com
The activation of the C-Br bond can be achieved under various conditions, often involving a nucleophile attacking the electrophilic carbon atom, leading to the displacement of the bromide ion, which is a good leaving group. savemyexams.com In the context of aromatic systems, direct nucleophilic aromatic substitution (SNAr) can occur, particularly if the ring is activated by electron-withdrawing groups. However, for this compound, other mechanisms like the formation of an aryne intermediate or metal-catalyzed processes are more common for nucleophilic substitution.
Influence of Butoxy Group on Regioselectivity and Reactivity in Substitution
The butoxy group (-OC₄H₉) at the meta-position significantly influences the reactivity and regioselectivity of nucleophilic substitution reactions on this compound. As an alkoxy group, it is generally considered electron-donating through resonance and electron-withdrawing through induction. nsf.gov The electron-donating nature of the butoxy group increases the electron density of the aromatic ring, which can affect the rate of reactions.
In electrophilic aromatic substitution, the alkoxy group is an ortho-, para-director. nsf.gov However, in the context of nucleophilic substitution, its electronic effects can either facilitate or hinder the reaction depending on the mechanism. For instance, in reactions proceeding through an aryne intermediate, the position of the incoming nucleophile is influenced by the directing effect of the butoxy group. The steric bulk of the butoxy group can also play a role, potentially hindering attack at the adjacent ortho positions. nsf.gov
Cross-Coupling Reactions
This compound is a valuable substrate for various cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, most commonly palladium.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. wikipedia.orglibretexts.org this compound can serve as the organohalide partner in this reaction, allowing for the formation of biaryl compounds and other complex structures. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of the necessary reagents. nih.gov
The general scheme for the Suzuki-Miyaura reaction is as follows: R¹-X + R²-B(OR)₂ → R¹-R² (in the presence of a Pd catalyst and a base) wikipedia.org
Where R¹-X is the organohalide (e.g., this compound), and R²-B(OR)₂ is the organoboron compound.
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three main steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step.
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, a process that is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and outcome of the reaction. researchgate.net
The substrate scope for Suzuki-Miyaura coupling with bromoarenes like this compound is broad, accommodating a wide range of arylboronic acids and esters. nih.govnih.gov The electronic and steric properties of both coupling partners can affect the reaction yield and rate. For instance, electron-donating groups on the arylboronic acid can sometimes slow down the transmetalation step.
Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. rsc.org For couplings involving electron-rich bromoarenes, bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) or Buchwald-type ligands, are often effective. rsc.orgorganic-chemistry.org These ligands promote the oxidative addition step and can prevent catalyst deactivation. The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in palladium-catalyzed coupling reactions. organic-chemistry.org In some cases, phosphine oxides have been found to act as stabilizing ligands, leading to faster reaction rates. nih.gov
The following table provides examples of conditions used in Suzuki-Miyaura coupling reactions involving substituted bromobenzenes, illustrating the variety of catalysts, ligands, and bases that can be employed.
| Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1-bromo-4-(chloromethyl)benzene | p-tolylboronic acid | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 93 |
| 1-bromo-3-(chloromethyl)benzene | phenylboronic acid | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 95 |
| 1-bromo-2-(chloromethyl)benzene | (4-methoxyphenyl)boronic acid | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 92 |
| 1-bromo-4-butoxybenzene (B1267048) | (4-methoxyphenyl)dimethylsilanolate | APC | Ph₃P(O) | K⁺ | Toluene | 61 |
| ortho-bromoaniline derivative | various boronic esters | CataXCium A Pd G3 | - | K₂CO₃ | Dioxane/H₂O | Good to excellent |
Data sourced from multiple studies for illustrative purposes. nih.govnih.govnih.gov
Mechanistic Pathways in Palladium-Catalyzed Transformations
Alternative Transition Metal Catalysis (e.g., Iron-Based Systems)
While palladium and nickel have traditionally dominated cross-coupling catalysis, iron has emerged as a cost-effective, abundant, and less toxic alternative. nih.govacs.org Iron-catalyzed cross-coupling reactions provide a powerful tool for C-C bond formation, and substrates like this compound, an aryl bromide, are key electrophiles in these transformations. nih.gov These reactions often exhibit high functional group tolerance and can be applied to the synthesis of complex organic molecules. nih.govmdpi.com
The crucial step in the cross-coupling of this compound is the activation and cleavage of the C(sp²)-Br bond by the iron catalyst. The exact mechanism of iron-catalyzed reactions is complex and can vary depending on the reactants, ligands, and conditions, with several pathways being proposed and investigated. nih.govnih.gov
Oxidative Addition: In some systems, a low-valent iron species, often proposed as Fe(0) or Fe(I), undergoes a two-electron oxidative addition to the C-Br bond. acs.orgacs.org This process, well-documented for aryl halides, would form an ary-iron(II) or aryl-iron(III) intermediate. acs.orgacs.org Computational studies on model systems like vinyl halides show that the energy barrier for this oxidative addition decreases significantly from C-F down to C-I, making the C-Br bond in this compound a reactive site for such a mechanism. acs.org
Single-Electron Transfer (SET): An alternative mechanism involves single-electron transfer from a low-valent iron complex to the aryl bromide. chinesechemsoc.orgchinesechemsoc.org This generates an aryl radical and an iron species in a higher oxidation state. This pathway is particularly relevant in cross-electrophile coupling reactions. For instance, in some iron-catalyzed couplings, a proposed Fe(I) complex can react with an alkyl bromide via an SET pathway to generate an alkyl radical and an Fe(II) species. chinesechemsoc.org A similar SET process could activate the C-Br bond of this compound.
Role of "Ate" Complexes: Mechanistic studies, particularly in reactions involving Grignard reagents, have identified organoiron "ate" complexes (e.g., [Ar₃Fe(II)]⁻) as key intermediates. researchgate.netnih.gov These species are formed via transmetalation from the organometallic reagent to the iron salt. nih.gov These ate complexes are central to the catalytic cycle and can react with electrophiles to form the cross-coupled product. nih.gov The formation of such intermediates is crucial for understanding the reactivity of aryl Grignard reagents in the presence of iron catalysts. nih.gov
The active catalytic species can be complex, with evidence pointing towards multi-nuclear iron clusters in some systems, challenging the assumption of simple mononuclear intermediates. nih.gov
The reactivity of aryl halides in iron-catalyzed processes is dependent on the nature of the halide, with the general trend being I > Br > Cl. thieme-connect.de Therefore, this compound is expected to be more reactive than its chloro-analogue but less reactive than the corresponding iodo-derivative in these coupling reactions. thieme-connect.de
Iron-catalyzed systems can exhibit unique selectivity compared to traditional palladium catalysts. For example, in substrates containing multiple halide or pseudohalide groups, iron catalysts can enable chemoselective coupling at the C(sp³)-Br bond over a C(sp²)-OTf bond, a selectivity that is often difficult to achieve with other metals. beilstein-journals.org
The choice of ligand and reaction conditions is critical in directing the outcome of iron-catalyzed couplings. While many reactions proceed effectively with simple iron salts like FeCl₃ or Fe(acac)₃ without specialized ligands, the addition of ligands such as N,N'-dimethylethylenediamine (dmeda) or bisphosphines can significantly enhance reactivity and yield. nih.govbeilstein-journals.org The table below presents data from a comparative study on iron-catalyzed cross-coupling of aryl Grignard reagents with alkyl halides, demonstrating the influence of the ligand and halide on product yield.
This table illustrates that electron-neutral and electron-rich aryl Grignard reagents provide excellent yields, while electron-deficient ones react more sluggishly. thieme-connect.de It also confirms the higher reactivity of bromides and iodides compared to chlorides. thieme-connect.de
C(sp2)-Br Bond Activation Mechanisms
Reduction Reactions
The bromine atom of this compound can be removed through reduction, a process known as reductive dehalogenation or hydrodehalogenation, to yield butoxybenzene (B75284). This transformation is a fundamental reaction for aryl halides.
Several methodologies exist for the reductive dehalogenation of aryl bromides, which are applicable to this compound.
Catalytic Hydrogenation: Transition metal catalysts, particularly palladium on carbon (Pd/C), can be used to reduce aryl halides. researchgate.net One approach utilizes tetrahydroxydiboron (B82485) (B₂(OH)₄) as a hydrogen source in the presence of a base, avoiding the need for external hydrogen gas. researchgate.net This method is effective for aryl bromides, chlorides, and iodides. researchgate.net
Radical-Based Reduction: A common strategy involves the generation of an aryl radical intermediate, which then abstracts a hydrogen atom from a donor molecule. A system employing 2-propanol as both the reductant and solvent, with a radical initiator like di-tert-butyl peroxide, effectively reduces aryl bromides and iodides with high functional group tolerance. organic-chemistry.org
Nickel-Catalyzed Reductive Coupling: While primarily used for C-C bond formation, nickel-catalyzed systems can also lead to hydrodehalogenation as a side reaction or, under specific conditions, as the main pathway. nih.gov These reactions often use a metal reductant like zinc powder. nih.gov
Photocatalytic Dehalogenation: Visible light-driven photocatalysis offers a modern approach for radical dehalogenation under mild conditions. rsc.org
A variety of reducing agents can be employed for the dehalogenation of aryl bromides. The choice of agent depends on the desired functional group tolerance and reaction conditions.
| Reducing System | Substrate Class | Typical Conditions | Notes | Reference |
| 2-Propanol / di-tert-butyl peroxide | Aryl Bromides/Iodides | Cs₂CO₃, heat | Proceeds via a SET mechanism with high functional group tolerance. | organic-chemistry.org |
| Tetrahydroxydiboron (B₂(OH)₄) / 4-methylmorpholine | Aryl Halides | 5% Pd/C catalyst | Efficiently reduces aryl bromides, iodides, and chlorides without external H₂ gas. | researchgate.net |
| Tris(trimethylsilyl)silane | Aryl Bromides | Metallaphotoredox catalyst | Couples alkyl bromides with aryl bromides; reduction is a potential pathway. | organic-chemistry.org |
| Zinc (Zn) powder / Ni catalyst | Aryl Bromides | NiCl₂(dme), ligand (e.g., pyridine) | Primarily for reductive cross-coupling, but hydrodehalogenation is a competing reaction. | nih.gov |
These methods highlight the versatility available for converting this compound into its dehalogenated counterpart, butoxybenzene.
Reductive Dehalogenation Methodologies
Other Chemical Transformations
Beyond iron-catalyzed couplings and reductions, the C-Br bond in this compound serves as a handle for numerous other transformations, primarily involving palladium or copper catalysis.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of C-C bond formation. This compound can be coupled with various organoboron reagents (boronic acids or esters) to form biaryl compounds or introduce alkyl/alkenyl substituents. The electron-donating butoxy group can influence the reactivity of the C-Br bond in such couplings.
Ullmann Condensation: Copper-catalyzed Ullmann reactions are classically used to form C-O, C-N, and C-S bonds. For instance, this compound could be reacted with phenols or alcohols in the presence of a copper catalyst to synthesize diaryl ethers, although high temperatures are often required. mdma.ch
Heck Coupling: In this palladium-catalyzed reaction, the aryl bromide can be coupled with an alkene to form a substituted alkene, providing a route to extend carbon chains.
Formation of Grignard Reagents: The bromine atom can be converted into an organometallic species by reacting this compound with magnesium metal. The resulting Grignard reagent, 3-butoxy-phenylmagnesium bromide, is a powerful nucleophile for forming new C-C bonds with various electrophiles like aldehydes, ketones, and esters. nih.gov
These transformations underscore the synthetic utility of this compound as a versatile building block in organic chemistry.
Rearrangement Reactions
While specific rearrangement reactions of this compound are not documented in detail, the potential for such transformations can be inferred from the behavior of analogous compounds, particularly under conditions that generate reactive intermediates like carbocations.
One of the most relevant analogies involves the Friedel-Crafts alkylation of alkoxybenzenes. A study on the alkylation of (3-bromopropoxy)benzene, a close structural analog, with tert-chloride-terminated polyisobutylene (B167198) catalyzed by Lewis acids like AlCl₃ and TiCl₄, demonstrated the occurrence of carbocation rearrangements. usm.edu It was observed that when the molar ratio of alkoxybenzene to AlCl₃ was below a certain threshold, or when the reaction temperature was increased, significant carbocation rearrangement occurred. usm.edu This led to a decrease in regioselectivity, with alkylation occurring at the meta and ortho positions instead of the expected para position. usm.edu
This suggests that if this compound were subjected to similar electrophilic conditions capable of generating a carbocation intermediate, subsequent 1,2-hydride or alkyl shifts could occur to form a more stable carbocation before the final product is formed. masterorganicchemistry.comvedantu.com
Influence of Reaction Conditions on Rearrangement in an Analogous System
| Catalyst System | Temperature (°C) | Alkoxybenzene/Lewis Acid Ratio | Observed Outcome for (3-bromopropoxy)benzene |
| AlCl₃ | -50 | > 1 | Quantitative, para-selective alkylation |
| AlCl₃ | -50 | < 1 | Carbocation rearrangement observed |
| TiCl₄ | 0 | N/A | Increased carbocation rearrangement, 25% meta/ortho alkylation |
Data sourced from a study on (3-bromopropoxy)benzene. usm.edu
Other classic rearrangement reactions are less likely to occur with this compound in its native form.
Fries Rearrangement: This reaction involves the migration of an acyl group from a phenolic ester to the aryl ring to form a hydroxy aryl ketone. organic-chemistry.orgwikipedia.orgrsc.org Since this compound is an ether, not an ester, it would not undergo a Fries rearrangement without prior chemical modification.
Claisen Rearrangement: This is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement that requires an allyl aryl ether. chemrxiv.org The butoxy group in this compound lacks the necessary allylic double bond for this transformation. However, studies on substituted allyl phenyl ethers show that the electronic nature of substituents on the ring significantly influences the regioselectivity of the rearrangement, a principle that would apply if an allyl group were present. masterorganicchemistry.com
Synthesis and Reactivity of 1 Bromo 3 Butoxybenzene Derivatives and Analogues
Structurally Related Brominated Aromatic Ethers
The position of the bromo and butoxy substituents on the benzene (B151609) ring, as well as the nature of the alkoxy group, significantly influences the chemical properties and reactivity of brominated aromatic ethers.
Isomeric Butoxybromobenzenes (e.g., ortho-, para- isomers)
The isomers of butoxybromobenzene, including the ortho-, meta-, and para-isomers, exhibit distinct reactivity profiles largely dictated by the relative positions of the bromo and butoxy groups. The synthesis of these isomers typically involves the etherification of the corresponding bromophenol or the bromination of butoxybenzene (B75284). For instance, 4-alkoxybromobenzenes can be prepared from 4-bromophenol (B116583) by reaction with an alkyl iodide in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). mdpi.com
The reactivity of these isomers in cross-coupling reactions, a cornerstone of modern organic synthesis, is a key area of investigation. For example, in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds using a palladium catalyst, the position of the substituents can affect reaction efficiency. The bond dissociation energy of the carbon-bromine bond is a critical factor, with bromobenzenes generally being less reactive than iodobenzenes but more reactive than chlorobenzenes. researchgate.net The electronic nature of the butoxy group, being electron-donating, can influence the oxidative addition step in the catalytic cycle.
The steric hindrance provided by the butoxy group, particularly in the ortho-isomer, can also play a significant role in directing the outcome of reactions. This steric effect can be exploited to achieve regioselectivity in further functionalization of the aromatic ring.
Table 1: Comparison of Butoxybromobenzene Isomers
| Isomer | Structure | Key Synthetic Precursor | Noteworthy Reactivity |
| ortho-Butoxybromobenzene | 2-Bromophenol | Steric hindrance from the adjacent butoxy group can influence reaction pathways. | |
| meta-Butoxybromobenzene | 3-Bromophenol (B21344) | Offers a balance of electronic and steric effects. | |
| para-Butoxybromobenzene | 4-Bromophenol | The para-positioning of the substituents minimizes steric hindrance, often leading to more straightforward reactivity in cross-coupling reactions. mdpi.com |
Analogues with Different Alkoxy Chain Lengths or Branching
Varying the length and branching of the alkoxy chain in bromoanisole analogues introduces further nuances in their physical and chemical properties. For instance, increasing the chain length of the alkoxy group enhances the lipophilicity of the molecule. This can affect its solubility in different solvents and its interaction with other reagents.
The use of a bulky tert-butoxy (B1229062) group, as seen in 1-bromo-3-(tert-butoxy)benzene (B1282847) and its isomers, introduces significant steric bulk. apolloscientific.co.uk This steric hindrance can be a powerful tool for controlling reactivity and selectivity in synthetic transformations. For example, the tert-butyl group can act as a blocking group, directing substitution to other positions on the aromatic ring. researchgate.net It can also be removed under specific conditions, providing a strategic advantage in multi-step syntheses. google.com
The synthesis of these analogues often follows similar pathways to their n-butoxy counterparts, typically involving the Williamson ether synthesis or Mitsunobu reaction. The choice of alcohol (e.g., tert-butanol) dictates the resulting alkoxy group.
Functionalization of the Butoxy Group
While much of the reactivity of 1-bromo-3-butoxybenzene centers on the aromatic ring and the bromine substituent, the butoxy group itself can be a site for chemical modification. The C(sp³)–H bonds of the ether's alkyl chain are typically unreactive; however, modern synthetic methods have enabled their functionalization. rsc.orgbeilstein-journals.org
Radical-based approaches, often employing a hydrogen atom transfer (HAT) mechanism, can activate these C–H bonds. beilstein-journals.org For instance, the generation of a tert-butoxy radical from a suitable precursor can initiate a reaction cascade that leads to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position of the ether. beilstein-journals.org This allows for the introduction of various functional groups, expanding the synthetic utility of the butoxybenzene scaffold. rsc.org
Electrochemical methods have also emerged as a powerful tool for the C(sp³)–H functionalization of ethers under mild conditions. rsc.orgrsc.org These techniques can generate reactive intermediates that selectively target the ether's alkyl chain.
Multi-Halogenated Butoxybenzenes and Their Synthetic Utility
The introduction of additional halogen atoms onto the butoxybenzene core creates highly versatile building blocks for organic synthesis. These multi-halogenated compounds offer multiple reactive sites for sequential and regioselective functionalization.
The synthesis of di- or polyhalogenated butoxybenzenes can be achieved through the direct halogenation of a butoxybenzene precursor. The position of the incoming halogen is directed by the existing substituents on the ring. The electron-donating butoxy group typically directs electrophilic aromatic substitution to the ortho and para positions.
These multi-halogenated derivatives are particularly valuable in cross-coupling reactions, where the differential reactivity of the various carbon-halogen bonds can be exploited. For instance, a C-I bond is generally more reactive than a C-Br bond, which is in turn more reactive than a C-Cl bond. This reactivity difference allows for selective transformations at one position while leaving the others intact for subsequent reactions.
Furthermore, the presence of multiple halogen atoms can be leveraged in the synthesis of polycyclic aromatic compounds and other complex molecular architectures. mdpi.com The ability to introduce different functional groups at specific positions on the aromatic ring makes these compounds important intermediates in medicinal chemistry and materials science.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Butoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms in 1-Bromo-3-butoxybenzene can be unequivocally assigned.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the butoxy group. The aromatic region (typically δ 6.5-7.5 ppm) would display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. Based on data from structurally similar compounds like 1-Butoxy-3-nitrobenzene rsc.org and 1,3-Dibromo-5-butoxybenzene , the protons on the aromatic ring will be influenced by the electron-donating butoxy group and the electron-withdrawing bromine atom. The butoxy group protons would appear as a set of signals in the upfield region, including a triplet for the terminal methyl group (CH₃), a triplet for the methylene (B1212753) group attached to the oxygen (OCH₂), and two multiplets for the other two methylene groups (CH₂CH₂). rsc.org
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a separate signal. The spectrum would show six distinct signals for the aromatic carbons and four signals for the butoxy group carbons. The carbon atom directly bonded to the bromine (C-Br) is expected to have a chemical shift around δ 122-123 ppm, which is a key indicator of its presence. The carbon attached to the butoxy group (C-O) would appear significantly downfield, typically around δ 159 ppm. rsc.org The carbons of the butoxy chain are expected at approximately δ 68 (OCH₂), 31 (OCH₂CH₂), 19 (CH₂CH₃), and 14 (CH₃) ppm. rsc.org For comparison, in 1-bromo-3-chloropropane, the carbons adjacent to the halogens appear at δ 30-43 ppm. chegg.com
Predicted NMR Data for this compound
| ¹H NMR Data (Predicted) | |
| Chemical Shift (δ ppm) | Assignment |
| ~7.1-7.2 | Aromatic CH |
| ~7.0-7.1 | Aromatic CH |
| ~6.8-6.9 | Aromatic CH |
| ~6.7-6.8 | Aromatic CH |
| ~3.9-4.0 (triplet) | -OCH₂- |
| ~1.7-1.8 (multiplet) | -OCH₂CH₂- |
| ~1.4-1.5 (multiplet) | -CH₂CH₃ |
| ~0.9-1.0 (triplet) | -CH₃ |
| ¹³C NMR Data (Predicted) | |
| Chemical Shift (δ ppm) | Assignment |
| ~159.5 | C-O (Aromatic) |
| ~130.8 | CH (Aromatic) |
| ~123.5 | CH (Aromatic) |
| ~122.8 | C-Br (Aromatic) |
| ~121.0 | CH (Aromatic) |
| ~115.2 | CH (Aromatic) |
| ~68.0 | -OCH₂- |
| ~31.2 | -OCH₂CH₂- |
| ~19.2 | -CH₂CH₃ |
| ~13.8 | -CH₃ |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the molecule, revealing the presence of specific functional groups.
For this compound, the IR spectrum would exhibit characteristic absorption bands. A key feature would be the C-Br stretching vibration, which typically appears in the range of 500-600 cm⁻¹. The presence of the ether linkage is confirmed by strong C-O stretching bands, usually found around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the butoxy group would appear just below 3000 cm⁻¹. uwosh.edu Bending vibrations for the substituted benzene ring would also be present in the fingerprint region (below 1500 cm⁻¹).
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3050-3100 |
| Aliphatic C-H Stretch | ~2850-2960 |
| Aromatic C=C Stretch | ~1580, ~1470 |
| Asymmetric C-O-C Stretch | ~1240 |
| Symmetric C-O-C Stretch | ~1040 |
| C-Br Stretch | ~550-600 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation. The molecular formula for this compound is C₁₀H₁₃BrO, giving it a molecular weight of approximately 229.11 g/mol . fluorochem.co.ukscbt.com
A crucial feature in the mass spectrum of a brominated compound is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.infoyoutube.com This results in the molecular ion appearing as a pair of peaks of almost equal intensity (the M⁺ and M+2 peaks), separated by two mass units.
The fragmentation of this compound would likely proceed through several key pathways. libretexts.org A common fragmentation for alkyl aryl ethers is the cleavage of the alkyl chain. Another significant fragmentation pathway is the loss of the bromine atom. miamioh.edu
Predicted Fragmentation Pattern for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Notes |
| 228/230 | [C₁₀H₁₃BrO]⁺ | Molecular ion peak (M⁺, M+2) showing the bromine isotope pattern. |
| 172/174 | [C₆H₄BrO]⁺ | Loss of the butyl group (C₄H₉). |
| 149 | [C₁₀H₁₃O]⁺ | Loss of the bromine atom (Br). |
| 57 | [C₄H₉]⁺ | Butyl cation, a common fragment from the butoxy group. |
Microwave Spectroscopy for Rotational Constants and Molecular Geometry
Microwave spectroscopy is a high-resolution technique that probes the transitions between quantized rotational energy levels of molecules in the gas phase. libretexts.org For a molecule to be observable by microwave spectroscopy, it must possess a permanent electric dipole moment. tanta.edu.eg this compound is an asymmetric top molecule with a permanent dipole moment, making it theoretically active in microwave spectroscopy.
The analysis of a microwave spectrum allows for the highly precise determination of the molecule's rotational constants (A, B, and C). These constants are inversely proportional to the moments of inertia about the principal axes of the molecule. From these constants, precise molecular geometries, including bond lengths and bond angles, can be derived. tanta.edu.eg While the technique is powerful, obtaining and analyzing the complex spectrum of a relatively large and flexible molecule like this compound can be challenging. ubc.ca
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. The technique involves diffracting a beam of X-rays off a single crystal, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing atomic positions with high precision.
This technique is primarily applicable to substances that can form high-quality, stable crystals. fluorochem.co.uk this compound is a liquid at room temperature, which makes single-crystal X-ray diffraction analysis not directly applicable under standard conditions. While it is theoretically possible to crystallize the compound at low temperatures, no such structural studies have been reported in the surveyed scientific literature. Therefore, there is no X-ray crystallographic data available for this compound.
Computational Chemistry and Theoretical Studies on 1 Bromo 3 Butoxybenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 1-bromo-3-butoxybenzene, which in turn govern its reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of organic molecules. For aromatic compounds similar to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are employed to optimize the molecular geometry and analyze frontier molecular orbitals (FMOs). researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. For instance, in related brominated aromatic compounds, the location of the LUMO on the bromine atoms can indicate a susceptibility to nucleophilic attack, a key step in reactions like Suzuki-Miyaura cross-couplings.
Geometry optimizations for related bromo-aromatic ethers have been conducted using the Perdew, Burke, and Ernzerhof (PBE) functional with a triple-ζ basis set augmented by a polarization function (TZVP). rsc.org Such calculations are crucial for determining the most stable conformation of the butoxy chain relative to the benzene (B151609) ring and understanding how the interplay of the electron-donating butoxy group and the electron-withdrawing bromine atom influences the electron distribution across the aromatic system.
Table 1: Illustrative DFT Applications in the Study of Aromatic Compounds
| Computational Method | Application | Insights Gained |
|---|---|---|
| DFT (B3LYP/6-31G(d)) | Frontier Molecular Orbital (FMO) Analysis | Predicts sites for nucleophilic/electrophilic attack, reactivity in cross-coupling. |
| DFT (PBE/TZVP) | Geometry Optimization | Determines stable conformations and structural parameters. rsc.org |
This table is generated based on methodologies applied to related compounds and is illustrative of their application to this compound.
Ab initio calculations, which are based on first principles without reliance on empirical parameters, are a powerful tool for determining precise molecular properties. These methods are used to calculate the rotational constants of molecules, which are essential for interpreting microwave spectroscopy data and accurately defining the molecule's three-dimensional shape. furman.edu
For example, in a study of the related molecule 1-bromo-3-fluorobenzene, ab initio calculations were performed using Gaussian software to obtain its theoretical rotational constants. furman.edu This information was then used to analyze the experimental rotational spectrum. A similar approach for this compound would involve calculating its principal moments of inertia (Ia, Ib, Ic) to yield the rotational constants (A, B, C). These constants are sensitive to the molecule's mass distribution and bond lengths, providing a stringent test for the calculated geometry.
Table 2: Calculated vs. Experimental Rotational Constants for Bromobenzene (B47551) (Illustrative Example)
| Constant | Calculated Value (cm⁻¹) | Experimental Value (cm⁻¹) |
|---|---|---|
| A | Value | 0.18905 |
| B | Value | 0.03319 |
Source: Data for Bromobenzene from NIST. nist.gov A similar comparative analysis would be applicable to this compound following computational and experimental studies.
Density Functional Theory (DFT) Applications
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying transient intermediates, and understanding the energetic factors that control reaction rates and outcomes. mdpi.com
Understanding a chemical reaction mechanism involves locating the stationary points on its potential energy surface (PES), including reactants, products, and, most importantly, the transition state (TS). smu.edu The transition state is a first-order saddle point on the PES, and its structure and energy (the activation barrier) determine the kinetics of the reaction. smu.edu
For reactions involving this compound, such as nucleophilic aromatic substitution or the oxidative addition step in palladium-catalyzed cross-coupling, computational methods can be used to perform a transition state analysis. This involves calculating the energy profile along the reaction coordinate, which connects the reactant, transition state, and product. ufl.edu Quantum dynamics calculations based on the PES can further analyze the transition-state spectrum, providing deep insight into the vibrational modes that are active during the bond-breaking and bond-forming processes. rsc.org
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful conceptual tool used to understand chemical reactivity. d-nb.infotheochem.nl The ASM deconstructs the potential energy surface along the reaction coordinate (ζ) into two components: the activation strain (ΔEstrain(ζ)) and the interaction energy (ΔEint(ζ)). theochem.nl
ΔE(ζ) = ΔEstrain(ζ) + ΔEint(ζ)
The activation strain is the energy required to deform the reactants from their equilibrium geometry to the geometry they adopt at a specific point along the reaction coordinate. theochem.nl The interaction energy is the actual interaction (e.g., steric, electrostatic, orbital) between the two deformed reactants. theochem.nl
This model is particularly useful for analyzing the C-Br bond activation of this compound by a metal catalyst, a crucial step in many synthetic transformations. researchgate.net By analyzing the strain and interaction components, researchers can determine whether the reaction barrier is dominated by the energy needed to distort the aryl bromide and the catalyst or by a weak interaction between them. This insight allows for the rational design of catalysts that can lower the activation barrier by minimizing strain or maximizing stabilizing interactions. theochem.nl
Transition State Analysis and Energy Profiles
Prediction of Spectroscopic Parameters
Computational chemistry enables the prediction of various spectroscopic parameters, which can aid in the identification and characterization of molecules. As mentioned, the calculation of rotational constants is essential for analyzing microwave spectra. furman.edu
Furthermore, methods like DFT can be used to predict other spectroscopic data. Time-dependent DFT (TD-DFT) calculations can simulate electronic absorption spectra (UV-Vis), providing information about electronic transitions. researchgate.netscholaris.ca Calculations can also predict vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra, and nuclear magnetic resonance (NMR) chemical shifts. By comparing these predicted spectra with experimental data, the structure of synthesized compounds can be confirmed.
Structure-Activity Relationship Studies (Focused on Synthetic Efficacy and Selectivity)
Computational and theoretical chemistry offer powerful tools to predict and understand the reactivity and selectivity of chemical compounds in various synthetic transformations. For this compound, structure-activity relationship (SAR) studies are crucial for optimizing reaction conditions and predicting outcomes in the synthesis of more complex molecules. However, specific computational studies focusing solely on the synthetic efficacy and selectivity of this compound are limited in publicly available research. General principles of reactivity for substituted benzenes can be applied to understand its behavior.
The reactivity of this compound is dictated by the electronic and steric effects of its two substituents: the bromo group and the butoxy group. The butoxy group is an activating, ortho, para-directing group due to the lone pairs on the oxygen atom that can be donated to the aromatic ring through resonance. This increases the electron density at the positions ortho (2- and 6-) and para (4-) to the butoxy group, making them more susceptible to electrophilic attack. Conversely, the bromo group is a deactivating, yet also ortho, para-directing group. Its deactivating nature stems from its electronegativity, which withdraws electron density from the ring inductively.
In electrophilic aromatic substitution reactions, the directing effects of the two substituents are crucial. For this compound, the positions ortho and para to the strongly activating butoxy group (positions 2, 4, and 6) are the most likely sites for substitution. The bromo group at position 1 further influences this selectivity. Position 2 is activated by the butoxy group but sterically hindered by the adjacent bromo group. Position 4 is activated by the butoxy group and is para to it, a sterically favored position. Position 6 is also activated by the butoxy group. Therefore, a mixture of products is often expected, and computational studies would be invaluable in predicting the major product by calculating the energies of the possible intermediates.
In the context of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, the carbon-bromine bond is the reactive site. The efficacy of these reactions can be influenced by the electronic environment of the C-Br bond. The presence of the electron-donating butoxy group at the meta position can subtly influence the reactivity of the C-Br bond, potentially affecting oxidative addition rates to the metal catalyst.
While specific data tables for this compound are not available, theoretical studies on similar molecules provide a framework for understanding its reactivity. For instance, studies on the bromination of alkoxybenzenes have shown that the regioselectivity is sensitive to both electronic and steric effects, as well as the nature of the brominating agent. nsf.gov Computational models using density functional theory (DFT) can predict the most likely sites of electrophilic attack by calculating the energies of the sigma-complex intermediates. nih.gov
A comprehensive computational study on this compound would likely involve:
Geometric Optimization: Determining the most stable conformation of the molecule.
Frontier Molecular Orbital (FMO) Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.
Electrostatic Potential (ESP) Mapping: Visualizing the electron-rich and electron-poor regions of the molecule.
Transition State Calculations: Modeling reaction pathways to determine activation energies and predict product ratios for various synthetic transformations.
Such studies would provide quantitative data to guide synthetic chemists in utilizing this compound as a building block for more complex functional molecules, enhancing both the efficiency and selectivity of synthetic routes. The absence of such specific studies in the current literature highlights an area ripe for future research.
Based on a comprehensive search of available scientific literature and chemical databases, there is insufficient specific information regarding the applications of This compound to generate the detailed article as outlined in the user's request.
The search for documented uses of this compound (CAS Number: 165800-57-7) within the specified fields of advanced chemical synthesis and materials science did not yield the detailed research findings necessary to populate the requested sections and subsections. While the compound is commercially available and listed as a chemical building block, specific examples of its application as a precursor in stereoselective synthesis, its role as an intermediate for particular pharmaceutical scaffolds, or its use in polymer production and the synthesis of conjugated materials are not present in the accessible literature.
The available data largely pertains to related isomers (such as 1-Bromo-4-butoxybenzene) or analogous compounds (like 1,3-Dibromo-5-butoxybenzene and 1-Bromo-3,5-dimethoxybenzene). These related compounds are indeed used in the types of applications requested, including as intermediates in cross-coupling reactions for pharmaceuticals and materials science. fscichem.com However, extrapolating these uses to this compound without direct evidence would violate the strict requirement to focus solely on the specified compound.
Due to the lack of specific data, it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline and content constraints.
Applications of 1 Bromo 3 Butoxybenzene in Advanced Chemical Synthesis and Materials Science
Agrochemical Development (as a Synthetic Intermediate)
While direct patent literature specifically citing 1-Bromo-3-butoxybenzene in the synthesis of commercial agrochemicals is not prevalent, its structural motifs are found in various pesticidal compounds. Bromoaromatic compounds are crucial intermediates in the production of herbicides, fungicides, and insecticides. google.com The bromo-group serves as a versatile handle for introducing other functional groups or for coupling with other molecular fragments to build the final active ingredient.
For instance, the synthesis of various pesticides involves the coupling of brominated phenyl derivatives. google.com.na The butoxy- group in this compound can confer desirable lipophilic properties to the resulting agrochemical, potentially enhancing its penetration through plant cuticles or insect exoskeletons and influencing its environmental persistence and soil mobility.
Based on the known reactivity of similar brominated aromatic compounds in agrochemical synthesis, this compound can be considered a valuable precursor. It can be employed in palladium-catalyzed cross-coupling reactions to construct the carbon skeleton of complex active ingredients. For example, it could be used to synthesize intermediates for fungicides where a substituted biphenyl (B1667301) or a similar diaryl structure is a key pharmacophore. The general approach often involves the strategic use of halogenated aromatics to build molecular complexity.
Table 1: Potential Agrochemical Scaffolds from this compound
| Reaction Type | Coupling Partner | Potential Agrochemical Scaffold |
| Suzuki Coupling | Arylboronic acid | Substituted biphenyls |
| Sonogashira Coupling | Terminal alkyne | Arylalkynes |
| Buchwald-Hartwig Amination | Amine | N-Aryl amines |
Synthesis of Specialized Chemical Reagents and Ligands
The utility of this compound extends to the synthesis of specialized chemical reagents and ligands, which are indispensable tools in catalysis and materials science. The presence of the bromine atom allows for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a suitable substrate for these transformations. Through reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the bromo-group can be replaced with a wide array of functional groups, leading to the creation of novel molecules with tailored properties. wikipedia.orgresearchgate.netlibretexts.orgwikipedia.org
For example, in the synthesis of phosphine (B1218219) ligands, which are critical for many catalytic processes, a brominated precursor can be reacted with a phosphine source. While direct examples with this compound are not explicitly documented in readily available literature, the analogous reactivity of other bromo-aromatics strongly suggests its potential in this area. The butoxy- group, in this context, can influence the steric and electronic properties of the resulting ligand, thereby modulating the activity and selectivity of the metal catalyst it coordinates to.
In materials science, functionalized aromatic compounds derived from this compound can serve as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to introduce different substituents via the bromo-group allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials. The butoxy- group can enhance the solubility of these often large, planar molecules, which is a critical factor for their processing and device fabrication.
Table 2: Key Cross-Coupling Reactions for Reagent and Ligand Synthesis
| Reaction Name | Reactants | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | This compound, Organoboron compound | Pd catalyst, Base | Biaryl or vinyl-substituted butoxybenzene (B75284) |
| Sonogashira Coupling | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted butoxybenzene |
| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Ligand, Base | N-Aryl or N-heteroaryl butoxybenzene |
These synthetic routes, powered by the reactivity of the C-Br bond, underscore the importance of this compound as a versatile platform for the development of next-generation chemical reagents and advanced materials.
Future Research Directions and Emerging Trends
Green Chemistry Approaches in 1-Bromo-3-butoxybenzene Synthesis
The principles of green chemistry are increasingly influencing the synthesis of aryl ethers like this compound. Research is focused on developing more environmentally benign and cost-effective protocols that minimize waste and avoid harsh conditions. Traditional syntheses, such as the Williamson ether synthesis, are being reimagined with greener alternatives.
Key areas of development include:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times for the synthesis of aryl ethers. thieme-connect.com This technique, often combined with greener solvents, offers a more sustainable and efficient heating method compared to classical approaches. thieme-connect.com
Metal-Free and Catalyst-Free Synthesis : To circumvent the cost and toxicity associated with metal catalysts (like copper or palladium in Ullmann and Buchwald-Hartwig reactions), metal-free and even catalyst-free methods are being explored. thieme-connect.comorganic-chemistry.org For instance, efficient methods for creating nonsymmetrical diaryl ethers have been developed using nitroarenes in the absence of ligands and catalysts. thieme-connect.com Arylation of phenols has also been achieved under mild, metal-free conditions using diaryliodonium salts in water, an environmentally ideal solvent. organic-chemistry.orgacs.org
Green Solvents : The replacement of volatile organic compounds (VOCs) with greener solvents is a major focus. Water is an ideal green solvent, and its use in aryl ether synthesis is being actively investigated. organic-chemistry.orgacs.orgtubitak.gov.tr Another promising area is the use of deep eutectic solvents (DES), which are biodegradable, have low vapor pressure, and can sometimes act as both the solvent and the catalyst. indianchemicalsociety.com For example, a DES composed of urea (B33335) and zinc chloride has been successfully used as a recyclable solvent and catalyst for Ullmann-type reactions to produce symmetric aryl ethers with high yields. indianchemicalsociety.com
The table below illustrates potential green chemistry approaches for the synthesis of this compound, which is typically formed via the Williamson ether synthesis from 3-bromophenol (B21344) and a butyl halide.
| Green Approach | Reagents/Conditions | Advantages |
| Microwave-Assisted | 3-Bromophenol, Butyl Bromide, K₂CO₃, DMSO | Reduced reaction time, energy efficiency. thieme-connect.com |
| Metal-Free (in Water) | 3-Bromophenol, Butylating Agent, NaOH, Water | Avoids metal catalysts, uses a safe and abundant solvent, mild conditions. organic-chemistry.orgacs.org |
| Deep Eutectic Solvents | 3-Bromophenol, Butylating Agent, Urea/ZnCl₂ (DES) | Recyclable solvent/catalyst, high atom economy, simple workup. indianchemicalsociety.com |
Novel Catalytic Systems for C-Br Bond Transformations
The carbon-bromine (C-Br) bond in this compound is a key functional handle for building more complex molecules, primarily through cross-coupling reactions. Research is continuously focused on developing more active, stable, and selective catalysts for these transformations. mdpi.com
Emerging trends in this area include:
Earth-Abundant Metal Catalysis : While palladium has been the dominant catalyst for cross-coupling, its high cost has spurred research into catalysts based on more abundant and cheaper 3d metals like nickel, copper, and iron. mdpi.com Nickel catalysts, particularly with N-heterocyclic carbene (NHC) ligands, have shown high efficiency in Suzuki-Miyaura coupling of aryl bromides. acs.org
Cooperative Bimetallic Systems : The use of two different metals to work in concert can lead to enhanced catalytic activity and broader substrate scope. A cooperative palladium-copper system, for example, has been developed for the direct C-H arylation of arenes with aryl bromides, where the copper complex facilitates the C-H activation step. rsc.org
Advanced Ligand Design : The performance of a metal catalyst is critically dependent on its surrounding ligands. The development of novel phosphine (B1218219) and P-olefin ligands continues to enhance the activity and stability of catalysts for reactions involving aryl bromides. researchgate.netnih.gov For instance, a rhodium catalyst with a tetrahydrophosphepine ligand has proven effective for the direct arylation of pharmaceutically important azoles with aryl bromides, a transformation challenging for many palladium or copper systems. nih.gov
These novel systems aim to perform challenging C-Br bond transformations under milder conditions, with lower catalyst loadings, and with greater tolerance for other functional groups.
Computational Design and Optimization of this compound Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For a molecule like this compound, computational studies can provide deep insights that guide experimental work.
Future research in this domain will likely focus on:
Predicting Reactivity and Selectivity : DFT calculations can model the electronic structure of this compound, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, charge distribution, and bond dissociation energies. worldscientific.comroyalsocietypublishing.org This information helps predict its reactivity in electrophilic aromatic substitutions and its behavior in catalytic cycles. nsf.govresearchgate.net For example, computational studies can elucidate how the electron-donating butoxy group influences the reactivity and stability of the C-Br bond. nsf.gov
Mechanism Elucidation : Computational modeling is crucial for mapping out the potential energy surfaces of reaction pathways. worldscientific.com This helps in understanding complex reaction mechanisms, identifying rate-determining steps, and explaining observed selectivities in catalytic cross-coupling reactions.
Catalyst Design : By modeling the interaction between this compound and a metal catalyst, researchers can rationally design new catalysts with enhanced performance. This involves optimizing the steric and electronic properties of ligands to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
A study using DFT has investigated the degradation of bromobenzene (B47551) under an external electric field, analyzing changes in the C-Br bond distance, HOMO-LUMO gap, and potential energy surface to understand bond breaking. worldscientific.com Such approaches could be applied to this compound to optimize conditions for specific transformations.
Exploration of New Synthetic Pathways for Advanced Derivatives
As a versatile building block, this compound is a starting point for a wide array of more complex molecules. The exploration of new synthetic methodologies allows for the creation of advanced derivatives with potential applications in medicinal chemistry, materials science, and agrochemicals.
Future synthetic explorations will leverage modern coupling techniques:
Advanced Cross-Coupling Reactions : Beyond the standard Suzuki and Heck reactions, the application of a broader range of cross-coupling reactions will yield diverse derivatives. Buchwald-Hartwig amination can be used to introduce nitrogen-containing groups, while Sonogashira coupling can install alkyne moieties, opening pathways to a vast chemical space. mdpi.commdpi.com
Direct C-H Functionalization : Instead of pre-functionalizing both coupling partners, direct C-H functionalization offers a more atom- and step-economical approach. rsc.org Developing methods to directly couple the C-Br bond of this compound with a C-H bond of another aromatic or heteroaromatic compound is a significant area of ongoing research. nih.gov
One-Pot Sequential Reactions : Combining multiple synthetic steps into a single pot saves time, resources, and reduces waste. Future pathways could involve a sequence where an iridium-catalyzed borylation of one substrate is followed by a Suzuki-Miyaura reaction with this compound without isolating the intermediate. mdpi.com
These advanced synthetic routes enable the efficient construction of novel molecular architectures from the this compound scaffold.
Integration with High-Throughput Experimentation and Machine Learning in Chemical Discovery
The discovery and optimization of chemical reactions are being revolutionized by the integration of automation and artificial intelligence. High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction conditions in parallel, while machine learning (ML) can analyze the resulting large datasets to predict optimal outcomes. acs.orgnih.gov
This integrated approach is particularly powerful for optimizing complex multi-variable reactions, such as the cross-coupling of this compound. chemistryviews.orgchemrxiv.org
Closed-Loop Optimization : A key emerging trend is the use of closed-loop or self-driving laboratories. moleculemaker.org In this workflow, a machine learning algorithm suggests a set of experiments to perform based on existing data. chemistryviews.org A robotic platform then executes these reactions, and the results are fed back into the ML model, which learns and suggests the next round of experiments. chemistryviews.org This iterative process can rapidly identify the best reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) from a vast parameter space, doubling the average yield in some cases compared to traditional optimization methods. moleculemaker.org
Predictive Modeling : Even without a fully automated setup, ML models can be trained on literature data to predict reaction yields or identify promising reaction conditions. nih.govacs.org However, the quality and completeness of the training data, including negative results, are crucial for the accuracy of these predictions. chemistryviews.orgnih.gov
Accelerated Discovery : By combining HTE with ML, researchers can explore chemical space much more efficiently, accelerating the discovery of new reactions and the synthesis of novel derivatives from starting materials like this compound.
The table below details typical parameters that are systematically varied and optimized in an HTE-ML workflow for a Suzuki-Miyaura coupling reaction involving an aryl bromide.
| Parameter | Variables Screened |
| Catalyst System | Different palladium or nickel precatalysts, various phosphine or NHC ligands. chemistryviews.org |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases. chemistryviews.org |
| Solvent | A range of polar aprotic (e.g., Dioxane, THF, DMF) and protic (e.g., H₂O, t-BuOH) solvents and mixtures. chemistryviews.org |
| Temperature | Multiple temperatures to find the optimal balance between reaction rate and side reactions. chemistryviews.org |
| Substrate Ratio | Varying the stoichiometry of the coupling partners. |
Q & A
Q. What are the optimal synthetic routes for 1-Bromo-3-butoxybenzene, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For SNAr, a bromine atom at the para position to the butoxy group facilitates substitution due to electron-withdrawing effects . Key steps include:
- Reagent Selection : Use 3-butoxyphenol with a brominating agent (e.g., N-bromosuccinimide) in anhydrous dichloromethane.
- Temperature Control : Maintain 0–5°C to minimize side reactions like oxidation of the alkoxy group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) yields >90% purity.
Optimize reaction time (typically 6–12 hours) and stoichiometry (1:1.2 molar ratio of phenol to brominating agent) to achieve yields >75% .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.0–1.6 ppm (butoxy -CH₂-), δ 4.0 ppm (-OCH₂-), and aromatic protons at δ 6.8–7.4 ppm. ¹³C NMR confirms the bromine and butoxy substituents .
- GC-MS : Retention time and molecular ion peak (m/z 230–232 [M⁺]) validate purity and molecular weight.
- Elemental Analysis : Match experimental C/H/Br ratios to theoretical values (e.g., C: 45.7%, H: 5.1%, Br: 34.0%) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in substitution reactivity data for this compound?
Methodological Answer: Discrepancies in reaction rates (e.g., with amines vs. thiols) arise from electronic and steric effects. To address this:
- Kinetic Analysis : Monitor reaction progress via UV-Vis spectroscopy under pseudo-first-order conditions. Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between SNAr and radical pathways.
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map transition states and identify steric hindrance from the butoxy group.
- Isotopic Labeling : Introduce ¹⁸O in the alkoxy group to track electronic effects on regioselectivity .
Q. What strategies mitigate challenges in using this compound for metal-catalyzed cross-coupling reactions?
Methodological Answer: The bulky butoxy group can hinder catalyst access. Solutions include:
- Precatalyst Design : Use Pd-PEPPSI or Ni(COD)₂ with sterically demanding N-heterocyclic carbene ligands to enhance turnover.
- Solvent Optimization : Employ high-polarity solvents (DMF or DMSO) to stabilize intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) and improve yields by 15–20% compared to conventional heating .
Q. How can researchers reconcile discrepancies in spectroscopic data across different batches?
Methodological Answer: Batch-to-batch variability in NMR/GC-MS data often stems from residual solvents or regioisomers. Mitigation steps:
- Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate regioisomers.
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and confirm substitution patterns.
- Mass Spectrometry Imaging (MSI) : Map spatial distribution of impurities in solid samples .
Application-Oriented Questions
Q. What methodologies assess the potential of this compound in liquid crystal development?
Methodological Answer:
- Thermal Analysis (DSC/TGA) : Measure phase transitions (Tm, Tc) and thermal stability (>250°C required for display applications).
- Polarized Optical Microscopy : Observe birefringence textures (e.g., nematic or smectic phases) under controlled cooling rates.
- X-Ray Diffraction : Determine molecular packing efficiency (d-spacing ~20–30 Å ideal for low-voltage operation) .
Q. How is this compound utilized in pharmacological scaffold design?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the butoxy chain length (C4 vs. C6) to optimize lipophilicity (logP 2.5–3.5).
- In Vitro Assays : Screen for kinase inhibition (IC₅₀ < 1 µM) using fluorescence polarization.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Safety and Handling
Q. What protocols ensure safe handling and storage of this compound?
Methodological Answer:
- Storage : Keep in amber glass bottles under nitrogen at –20°C to prevent photodegradation and hydrolysis.
- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
